Nemadipine-A

Description

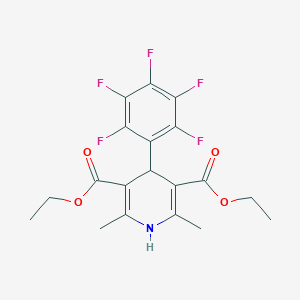

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABNLWXKUCMDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386247 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54280-71-6 | |

| Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54280-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nemadipine-A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nemadipine-A: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemadipine-A is a dihydropyridine derivative recognized for its potent activity as an L-type calcium channel blocker. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key pharmacological actions. Notably, this document details its mechanism of action in sensitizing cancer cells to TRAIL-induced apoptosis through the downregulation of survivin. Detailed experimental protocols for relevant assays are provided, and key pathways and workflows are visualized to support further research and development efforts.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the dihydropyridine class of molecules. Its core structure is a 1,4-dihydropyridine ring, which is essential for its calcium channel blocking activity.

IUPAC Name: diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]

Chemical Formula: C₁₉H₁₈F₅NO₄[1]

Molecular Structure:

References

A Technical Guide to Nemadipine-A in C. elegans Research

Introduction

Nemadipine-A is a potent small-molecule inhibitor of L-type calcium channels, discovered through a chemical screen in the nematode Caenorhabditis elegans.[1][2] It serves as a valuable tool for studying the function of these channels in a genetically tractable model organism. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on C. elegans physiology, and detailed protocols for its use in research. This document is intended for researchers, scientists, and drug development professionals working with C. elegans as a model system.

Mechanism of Action

This compound is a 1,4-dihydropyridine (DHP) derivative that specifically antagonizes the alpha1-subunit of L-type calcium channels.[1][2] In C. elegans, the sole ortholog of the vertebrate L-type calcium channel alpha1-subunit is encoded by the gene egl-19.[1][2] Genetic suppressor screens have confirmed that egl-19 is the primary target of this compound.[1][2] The EGL-19 channel is crucial for various physiological processes, including muscle contraction, neurotransmitter release, and rhythmic behaviors such as egg-laying.[3][4][5]

This compound is particularly useful in C. elegans because, unlike many FDA-approved DHPs, it is not rapidly detoxified by the worm, allowing for robust and reproducible phenotypes.[6][7] This property makes it a unique tool for investigating the genetic and cellular pathways involving L-type calcium channels.

Physiological Effects in C. elegans

Exposure to this compound induces several distinct and quantifiable phenotypes in C. elegans, making it a valuable pharmacological tool.

-

Egg-Laying Defects (Egl): One of the most prominent effects of this compound is a potent, dose-dependent inhibition of egg-laying, leading to the retention of eggs in the uterus.[1] This phenotype is a direct consequence of the blockade of EGL-19 channels in the egg-laying muscles.

-

Morphological Defects (Vab): Embryos raised on this compound hatch with variable abnormal (Vab) morphology defects.[1]

-

Reduced Muscle Contraction: As a calcium channel blocker, this compound significantly decreases muscle contraction.[7]

-

Lifespan Extension: At low concentrations (2µM), this compound has been shown to extend the lifespan of C. elegans without impairing motility.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound in C. elegans.

Table 1: Dose-Response of this compound on Egg-Laying Phenotype

| This compound Concentration (µM) | Genotype | Percentage of Animals with Egg-Laying Defective (Egl) Phenotype |

| 1 | N2 (wild-type) | ~10% |

| 3 | N2 (wild-type) | ~60% |

| 10 | N2 (wild-type) | ~95% |

| 30 | N2 (wild-type) | 100% |

Data extracted from dose-response curves in Kwok et al., 2006.[1]

Table 2: Effect of this compound on Serotonin- and Imipramine-Induced Egg Laying

| Genotype & Treatment | Number of Eggs Laid (in 1 hour with serotonin) | Number of Eggs Laid (in 90 min with imipramine) |

| N2 (wild-type) | ~18 | ~25 |

| N2 + this compound (10 µM) | ~2 | ~5 |

| egl-19(ad695) (gain-of-function) | ~25 | ~35 |

| egl-19(ad695) + this compound (10 µM) | ~20 | ~28 |

Data represents approximate values from bar charts in Kwok et al., 2006.[1]

Table 3: Dose-Response of this compound on Morphological Defects

| This compound Concentration (µM) | Genotype | Percentage of Hatchlings with Vab Defects |

| 1 | N2 (wild-type) | ~5% |

| 3 | N2 (wild-type) | ~20% |

| 10 | N2 (wild-type) | ~70% |

| 30 | N2 (wild-type) | ~90% |

Data extracted from dose-response curves in Kwok et al., 2006.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in C. elegans.

Protocol 1: General Drug Treatment on Solid Media

This protocol is adapted from standard C. elegans drug treatment methods.[9][10][11]

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

OP50 E. coli culture

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Synchronized population of C. elegans

Procedure:

-

Prepare NGM plates. After autoclaving and cooling to ~55°C, add this compound to the desired final concentration. Ensure thorough mixing to achieve a homogenous distribution of the compound in the agar.

-

Pour the plates and allow them to solidify.

-

Seed the plates with a lawn of OP50 E. coli and allow the bacteria to grow overnight at room temperature.

-

Transfer a synchronized population of C. elegans (e.g., L1 larvae or young adults) to the drug-containing plates.

-

Incubate the worms at the desired temperature (e.g., 20°C).

-

Score for phenotypes at the appropriate time points. For egg-laying defects, observe adult worms 24-48 hours after transfer. For morphological defects, observe the F1 progeny.

Protocol 2: Egg-Laying Assay in Liquid

This protocol is based on the methods described in Kwok et al., 2006.[1]

Materials:

-

M9 buffer

-

Serotonin or Imipramine stock solution

-

This compound stock solution

-

Synchronized young adult C. elegans

-

96-well microtiter plate

Procedure:

-

Wash a synchronized population of young adult worms off NGM plates with M9 buffer.

-

Wash the worms several times with M9 buffer to remove any bacteria.

-

Prepare the assay solutions in the wells of a 96-well plate. For each well, add M9 buffer, the desired concentration of this compound (or DMSO as a control), and the egg-laying stimulant (serotonin or imipramine).

-

Add a defined number of worms (e.g., 10-20) to each well.

-

Incubate the plate for a specified period (e.g., 1 hour for serotonin, 90 minutes for imipramine) at room temperature.

-

Count the number of eggs laid in each well under a dissecting microscope.

Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow: Phenotypic Screening

Logical Relationship: Genetic Interaction

References

- 1. researchgate.net [researchgate.net]

- 2. A small-molecule screen in C. elegans yields a new calcium channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CaV1 and CaV2 calcium channels mediate the release of distinct pools of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CaV1 and CaV2 calcium channels mediate the release of distinct pools of synaptic vesicles | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C. elegans in high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to Nemadipine-A (CAS Number: 54280-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemadipine-A, a dihydropyridine analog, is a cell-permeable L-type calcium channel blocker. Its primary molecular target is the EGL-19 L-type Ca2+ channel, where it functions as an antagonist to the α1-subunit.[1] Beyond its role in calcium channel modulation, this compound has emerged as a promising agent in oncology. It has been demonstrated to sensitize TRAIL-resistant cancer cells to apoptosis, a programmed cell death pathway, by downregulating the anti-apoptotic protein survivin. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 54280-71-6 | [1] |

| Molecular Formula | C₁₉H₁₈F₅NO₄ | [1] |

| Molecular Weight | 419.3 g/mol | [1] |

| IUPAC Name | diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1] |

| Synonyms | Nemadipine A, 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, ethanol, and methanol | [3] |

| Storage | Store at -20°C | [4] |

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action, primarily as a calcium channel blocker and secondarily as a sensitizer to TRAIL-induced apoptosis in cancer cells.

L-type Calcium Channel Blockade

This compound is a specific inhibitor of the EGL-19 L-type Ca2+ channel.[5] In the nematode Caenorhabditis elegans, EGL-19 is the sole α1-subunit of the L-type calcium channel, and its inhibition by this compound leads to distinct phenotypes, including defects in morphology and egg-laying.[1] While direct quantitative data on the binding affinity of this compound to vertebrate L-type calcium channels is limited, its structural similarity to other dihydropyridines like nimodipine suggests a high-affinity interaction.[6]

Sensitization of Cancer Cells to TRAIL-Induced Apoptosis

A significant area of research for this compound is its ability to overcome resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells. TRAIL is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells. However, many cancers develop resistance. This compound has been shown to re-sensitize TRAIL-resistant lung cancer cells (H1299 and A549) to apoptosis.[4]

The underlying mechanism for this sensitization is the downregulation of the anti-apoptotic protein, survivin. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers, contributing to therapeutic resistance. By reducing survivin levels, this compound lowers the threshold for apoptosis induction by TRAIL, leading to a synergistic increase in cancer cell death. This effect is mediated through the activation of the caspase cascade, specifically caspase-8 and caspase-3.[5]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound.

Table 3.1: In Vitro Efficacy of this compound in Combination with TRAIL in H1299 Lung Cancer Cells

| Treatment | Concentration | Incubation Time | Cell Viability (% of Control) | Caspase-3/7 Activation (Fold Change) |

| Control | - | 8 hours | 100 | 1.0 |

| This compound | 10 µM | 8 hours | ~95 | ~1.2 |

| This compound | 20 µM | 8 hours | ~90 | ~1.5 |

| This compound | 30 µM | 8 hours | ~85 | ~1.8 |

| TRAIL | 20 ng/mL | 8 hours | ~90 | ~2.0 |

| This compound + TRAIL | 10 µM + 20 ng/mL | 8 hours | ~60 | ~4.0 |

| This compound + TRAIL | 20 µM + 20 ng/mL | 8 hours | ~40 | ~6.5 |

| This compound + TRAIL | 30 µM + 20 ng/mL | 8 hours | ~25 | ~8.0 |

Data are estimated from graphical representations in Park et al., 2013.

Table 3.2: Effect of this compound on Survivin Expression in H1299 Cells

| Treatment | Concentration | Incubation Time | Relative Survivin Protein Level (Normalized to Actin) |

| Control | - | 8 hours | 1.0 |

| This compound | 20 µM | 8 hours | ~0.4 |

| TRAIL | 20 ng/mL | 8 hours | ~0.9 |

| This compound + TRAIL | 20 µM + 20 ng/mL | 8 hours | ~0.2 |

Data are estimated from densitometry analysis of Western blot images in Park et al., 2013.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the effect of this compound on the viability of H1299 and A549 lung cancer cells.

Materials:

-

H1299 or A549 cells

-

RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

-

96-well plates

-

This compound stock solution (in DMSO)

-

Recombinant human TRAIL

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed H1299 or A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound (e.g., 0, 5, 10, 20, 30 µM) and TRAIL (20 ng/mL) in culture medium.

-

Treat the cells with the different concentrations of this compound, TRAIL, or their combination. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the plates for 8 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Survivin Expression

This protocol outlines the procedure for detecting changes in survivin protein levels in response to this compound treatment.

Materials:

-

H1299 or A549 cells

-

6-well plates

-

This compound and TRAIL

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody: anti-survivin, anti-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed H1299 or A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (20 µM), TRAIL (20 ng/mL), or a combination for 8 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

For the loading control, probe the same membrane with an anti-actin antibody.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the survivin levels to actin.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: this compound inhibits the L-type Ca²⁺ channel, blocking calcium influx.

Caption: this compound downregulates survivin, enhancing TRAIL-induced apoptosis.

Caption: Workflow for studying this compound's effects on cancer cells.

References

- 1. Can any GraphPad programs digitize data from paper graphs or images of graphs? - FAQ 759 - GraphPad [graphpad.com]

- 2. Nimodipine, an L-type calcium channel blocker attenuates mitochondrial dysfunctions to protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graphpad.com [graphpad.com]

- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Down-Regulation of Survivin by this compound Sensitizes Cancer Cells to TRAIL-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Nemadipine-A with the EGL-19 Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the interaction between the small molecule Nemadipine-A and the voltage-gated calcium channel EGL-19, primarily in the model organism Caenorhabditis elegans. EGL-19 is the sole L-type calcium channel α1-subunit in C. elegans, homologous to the human CACNA1C gene, making it a valuable target for studying calcium channel function and pharmacology.[1][2] this compound, a dihydropyridine derivative, has been identified as a specific and potent inhibitor of the EGL-19 channel.[3][4] This document details the quantitative aspects of this interaction, experimental methodologies for its study, and the signaling pathways involved.

Quantitative Data on this compound and EGL-19 Interaction

| Parameter | Value | Species/System | Description | Reference |

| Phenotypic IC50 (Egl) | ~10 µM | C. elegans (Wild-Type N2) | Concentration of this compound that causes 50% of the wild-type worm population to exhibit an egg-laying defective (Egl) phenotype. | [5] |

| Phenotypic IC10 (Vab) | Not explicitly stated, but dose-response curve available | C. elegans (Wild-Type N2) | Concentration of this compound that causes 10% of the wild-type worm population to exhibit a variable abnormal morphology (Vab) phenotype. | [5] |

| Effective Concentration for Paralysis Abolishment | Micromolar (µM) range | C. elegans (egl-19(ad695) gain-of-function mutant) | This compound at micromolar concentrations is sufficient to abolish the enhanced paralysis observed in this hypermorphic egl-19 mutant. | [4] |

Note: The provided IC50 values are based on whole-organism phenotypic assays and may not directly reflect the molecular IC50 at the channel level. However, they are indicative of the potent and specific action of this compound on EGL-19-mediated physiological processes.

Experimental Protocols

Electrophysiological Analysis of EGL-19 Channel Block by this compound in C. elegans Body Wall Muscle

This protocol is adapted from established methods for electrophysiological recording in C. elegans and for studying the block of L-type calcium channels by dihydropyridines.[1][6][7]

Objective: To measure the dose-dependent block of EGL-19 calcium currents by this compound using whole-cell voltage-clamp.

Materials:

-

C. elegans (e.g., wild-type N2 strain)

-

Dissection chamber with a sylgard-coated coverslip

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (in mM): 150 NaCl, 5 KCl, 5 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.5 GTP (pH 7.2 with CsOH)

-

This compound stock solution (in DMSO)

-

Perfusion system

Procedure:

-

Worm Preparation: Immobilize a young adult C. elegans on the sylgard-coated coverslip using cyanoacrylate glue. Make a small incision along the ventral midline to expose the body wall muscles.

-

Patch Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Recording:

-

Under visual guidance (e.g., DIC microscopy), approach a body wall muscle cell with the patch pipette.

-

Form a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Voltage Protocol and Data Acquisition:

-

To elicit EGL-19 currents, apply depolarizing voltage steps (e.g., from -60 mV to +20 mV in 10 mV increments for 200 ms).

-

Record the resulting inward calcium currents.

-

-

This compound Application:

-

Establish a stable baseline recording of EGL-19 currents in the extracellular solution.

-

Using the perfusion system, apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) to the bath.

-

Allow sufficient time for the drug to equilibrate at each concentration before recording.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step for each this compound concentration.

-

Normalize the current at each drug concentration to the baseline current.

-

Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

C. elegansPhenotypic Assays for EGL-19 Inhibition

Objective: To assess the in vivo effect of this compound on EGL-19 function through behavioral and morphological phenotypes.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50

-

This compound stock solution (in DMSO)

-

Synchronized population of C. elegans L1 larvae

-

Dissecting microscope

Procedure (Egg-Laying Defective - Egl Assay):

-

Prepare NGM plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) and a lawn of E. coli OP50.

-

Transfer a synchronized population of L1 larvae to the plates.

-

Incubate the plates at 20°C and allow the worms to develop to adulthood.

-

After a set period (e.g., 72 hours), score the adult worms for the Egl phenotype (retention of eggs in the uterus) under a dissecting microscope.

-

Calculate the percentage of Egl worms at each this compound concentration.

-

Plot the percentage of Egl worms against the drug concentration to generate a dose-response curve and determine the IC50.

Signaling Pathways and Logical Relationships

The EGL-19 channel plays a crucial role in coupling membrane depolarization to intracellular calcium signaling, which in turn regulates a variety of cellular processes, particularly in neurons and muscle cells. This compound, by blocking EGL-19, effectively inhibits these downstream signaling events.

Signaling Pathway in C. elegans Body Wall Muscle

References

- 1. The L-type voltage-dependent Ca2+ channel EGL-19 controls body wall muscle function in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egl-19 Voltage-dependent L-type calcium channel subunit alpha [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CCA-1, EGL-19 and EXP-2 currents shape action potentials in the Caenorhabditis elegans pharynx - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nemadipine-A-Induced Apoptosis

For Research Use Only.

Introduction

Nemadipine-A is a cell-permeable L-type calcium channel inhibitor that has been identified as a potent sensitizer of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[1][2][3] While many cancer cells develop resistance to TRAIL, co-treatment with this compound can overcome this resistance. The primary mechanism of action involves the downregulation of survivin, a key member of the Inhibitor of Apoptosis Protein (IAP) family.[1][2][3] These notes provide detailed protocols for utilizing this compound to induce apoptosis in TRAIL-resistant cancer cell lines.

Mechanism of Action

This compound facilitates the induction of apoptosis by downregulating the expression of survivin.[1][2] Survivin is an anti-apoptotic protein that is often overexpressed in cancer cells and interferes with the caspase cascade.[4][5] By reducing survivin levels, this compound allows for the effective activation of the extrinsic apoptosis pathway initiated by TRAIL. The binding of TRAIL to its death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) typically leads to the activation of an initiator caspase, caspase-8, which in turn activates executioner caspases like caspase-3, culminating in apoptotic cell death. In TRAIL-resistant cells, this process is often inhibited by survivin. This compound removes this inhibitory block, thus sensitizing the cells to TRAIL and leading to a synergistic induction of the caspase cascade and apoptosis.[1][2][3]

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the viability of TRAIL-resistant H1299 non-small cell lung cancer cells when co-administered with a constant concentration of TRAIL. Data is representative of typical experimental outcomes.

| Treatment Group | This compound (µM) | TRAIL (ng/mL) | Incubation Time (hours) | Cell Viability (%) |

| Control (Untreated) | 0 | 0 | 8 | 100 |

| This compound alone | 20 | 0 | 8 | ~95 |

| TRAIL alone | 0 | 20 | 8 | ~90 |

| Combination 1 | 1 | 20 | 8 | ~75 |

| Combination 2 | 5 | 20 | 8 | ~60 |

| Combination 3 | 10 | 20 | 8 | ~45 |

| Combination 4 | 20 | 20 | 8 | ~30 |

| Combination 5 | 30 | 20 | 8 | ~20 |

Table 1: Effect of this compound on H1299 Cell Viability.[2]

Experimental Protocols

Protocol 1: Induction of Apoptosis in H1299 Cells

This protocol describes the co-treatment of TRAIL-resistant H1299 cells with this compound and TRAIL to induce apoptosis.

Materials:

-

H1299 human non-small cell lung cancer cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Recombinant Human TRAIL/Apo2L

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well or 96-well cell culture plates

Procedure:

-

Cell Culture: Culture H1299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed H1299 cells in 96-well plates at a density of 5 x 10³ cells per well (for viability assays) or in 6-well plates at 2 x 10⁵ cells per well (for protein analysis) and allow them to adhere for 24 hours.

-

Treatment Preparation: Prepare working solutions of this compound and TRAIL in complete culture medium. For a final concentration of 20 µM this compound and 20 ng/mL TRAIL, dilute the stock solutions accordingly. Include vehicle controls (DMSO) where appropriate.

-

Co-treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound and/or TRAIL.[2]

-

Incubation: Incubate the cells for 8 hours at 37°C.[2]

-

Analysis: Proceed with apoptosis analysis using a suitable method, such as the Annexin V/PI staining protocol detailed below.

Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptotic cells via flow cytometry after treatment.

Materials:

-

Treated cells from Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: For adherent cells, collect the culture supernatant (containing floating apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the supernatant and the detached cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Down-Regulation of Survivin by this compound Sensitizes Cancer Cells to TRAIL-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Survivin at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Survivin inhibits apoptosis induced by TRAIL, and the ratio between survivin and TRAIL receptors is predictive of recurrent disease in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nemadipine-A in Calcium Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadipine-A is a potent, cell-permeable dihydropyridine antagonist that selectively inhibits L-type voltage-gated calcium channels (VGCCs).[1] Specifically, it has been characterized as a specific inhibitor of the EGL-19 L-type Ca2+ channel, a key component in calcium signaling pathways across various cell types.[1] L-type calcium channels are critical for regulating intracellular calcium levels, which in turn govern a multitude of cellular processes including muscle contraction, neurotransmitter release, gene expression, and cell proliferation. The specificity of this compound for these channels makes it a valuable pharmacological tool for dissecting the role of L-type calcium influx in physiological and pathophysiological states.

These application notes provide detailed protocols for utilizing this compound to study calcium signaling pathways, primarily focusing on intracellular calcium imaging and electrophysiological recording techniques. While direct, published protocols for this compound are limited, the following sections provide adapted methods based on studies of the well-characterized L-type calcium channel blocker, Nimodipine, alongside available data for this compound.

Data Presentation: this compound and Related L-type Calcium Channel Blockers

The following tables summarize key quantitative data for this compound and the related compound Nimodipine to guide experimental design.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |

| H1299 (Human lung adenocarcinoma) | Cytotoxicity Assay | 5, 10, 20, 30 µM | 8 hours | Increased cytotoxicity in a dose-dependent manner when co-administered with TRAIL.[1] |

| H1299 (Human lung adenocarcinoma) | Apoptosis Induction | 20 µM | 8 hours | In combination with TRAIL (20 ng/mL), induced caspase-mediated apoptosis.[1] |

Table 2: In Vitro Efficacy of Nimodipine (for protocol adaptation)

| Cell Line/Tissue | Assay Type | Concentration Range | Incubation Time | Observed Effect |

| SH-SY5Y (Human neuroblastoma) | Calcium Imaging (Fura-2) | 0.1 - 10 µM | Not specified | Attenuated MPP+-induced increases in intracellular calcium levels.[2] |

| Schwann Cells (SW10) | Calcium Imaging (Cal-520) | 10 µM | 24 hours | Reduced free intracellular calcium during osmotic and oxidative stress. |

| Diabetic Rat DRG Neurons | Calcium Imaging | Not specified | 3 weeks (in vivo) | Restored impaired Ca2+ release from the endoplasmic reticulum.[3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in studying calcium signaling.

Caption: Mechanism of this compound action on L-type calcium channels.

Caption: General experimental workflow for studying calcium signaling.

Experimental Protocols

1. Intracellular Calcium Imaging using Fura-2 AM

This protocol is adapted from methods used for Nimodipine and is suitable for assessing the effect of this compound on intracellular calcium concentration ([Ca2+]i) in cultured cells.

Materials:

-

This compound

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

High-potassium stimulation buffer (e.g., HBSS with 50 mM KCl)

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

-

Allow cells to adhere and grow under standard culture conditions.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation conditions should be optimized for the specific cell type.

-

-

This compound Incubation:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute this compound to the desired final concentrations (e.g., 1, 5, 10, 20 µM) in HBSS. Include a vehicle control (DMSO).

-

After Fura-2 AM loading, wash the cells twice with HBSS to remove extracellular dye.

-

Add the this compound solutions or vehicle control to the cells and incubate for a predetermined time (e.g., 15-30 minutes) prior to stimulation.

-

-

Calcium Imaging:

-

Mount the dish/coverslip on the fluorescence microscope stage.

-

Acquire a baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

To evoke calcium influx through L-type channels, stimulate the cells by adding a high-potassium buffer or a specific agonist.

-

Continue recording the fluorescence changes during and after stimulation.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensity at 340 nm to 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in [Ca2+]i.

-

Compare the amplitude and kinetics of the calcium response in this compound-treated cells to the vehicle control.

-

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring L-type calcium currents and can be adapted to assess the inhibitory effect of this compound.

Materials:

-

This compound

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette pulling

-

External solution (e.g., containing in mM: 110 BaCl2 or CaCl2, 10 HEPES, 10 TEA-Cl, 5 4-AP, pH 7.4 with CsOH)

-

Internal solution (e.g., containing in mM: 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH)

-

Cultured cells suitable for patch-clamping

Procedure:

-

Preparation:

-

Prepare external and internal solutions. Barium is often substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.

-

Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Prepare this compound dilutions in the external solution.

-

-

Establishing Whole-Cell Configuration:

-

Place the coverslip with cultured cells in the recording chamber and perfuse with external solution.

-

Under visual guidance (microscope), approach a target cell with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Recording Calcium Currents:

-

Clamp the cell at a holding potential of around -80 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to activate voltage-gated calcium channels.

-

Record the resulting inward currents, which represent the activity of calcium channels.

-

-

Application of this compound:

-

Establish a stable baseline recording of the calcium currents.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Continuously record the currents to observe the inhibitory effect of the compound. The onset of inhibition should be monitored until a steady-state block is achieved.

-

To determine dose-dependency, apply increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current at each voltage step before and after this compound application.

-

Construct current-voltage (I-V) relationship curves.

-

Calculate the percentage of current inhibition at each concentration to determine the IC50 value of this compound for L-type calcium channels in the specific cell type.

-

Concluding Remarks

This compound is a valuable research tool for the targeted investigation of L-type calcium channel function. The protocols outlined above provide a foundation for designing experiments to elucidate the role of these channels in various calcium signaling pathways. Researchers should optimize concentrations, incubation times, and specific experimental conditions for their particular cell model and research question. The provided data on this compound and the related compound Nimodipine should serve as a useful starting point for these optimization efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nimodipine, an L-type calcium channel blocker attenuates mitochondrial dysfunctions to protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of nimodipine on calcium homeostasis and pain sensitivity in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nemadipine-A in Lung Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nemadipine-A, a specific L-type calcium channel blocker, has emerged as a promising agent for sensitizing resistant lung cancer cells to apoptosis-inducing therapies. Primarily, research has focused on its ability to enhance the efficacy of Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL), a cytokine that selectively triggers cell death in cancer cells. Many lung cancer cell lines, however, exhibit resistance to TRAIL-induced apoptosis. This compound circumvents this resistance by modulating key cellular signaling pathways, making it a valuable tool for investigation in oncology and drug development.

These application notes provide a comprehensive overview of the use of this compound in lung cancer cell lines, including detailed protocols for key experiments and a summary of quantitative data. The information presented is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the application of this compound in the H1299 and A549 non-small cell lung cancer cell lines.

Table 1: Cell Viability in H1299 and A549 Lung Cancer Cell Lines

| Cell Line | Treatment | Concentration of this compound (µM) | Concentration of TRAIL (ng/mL) | Treatment Duration (hours) | Approximate Cell Viability (%) |

| H1299 | This compound + TRAIL | 1 | 20 | 8 | 80 |

| H1299 | This compound + TRAIL | 5 | 20 | 8 | 60 |

| H1299 | This compound + TRAIL | 10 | 20 | 8 | 40 |

| H1299 | This compound + TRAIL | 20 | 20 | 8 | 20 |

| H1299 | This compound + TRAIL | 30 | 20 | 8 | 15 |

| A549 | This compound + TRAIL | 1 | 20 | 8 | 95 |

| A549 | This compound + TRAIL | 5 | 20 | 8 | 85 |

| A549 | This compound + TRAIL | 10 | 20 | 8 | 70 |

| A549 | This compound + TRAIL | 20 | 20 | 8 | 50 |

| A549 | This compound + TRAIL | 30 | 20 | 8 | 40 |

Data are estimated from graphical representations in published research.

Table 2: Caspase Activation and Protein Expression

| Cell Line | Treatment | Concentration of this compound (µM) | Concentration of TRAIL (ng/mL) | Key Protein Changes |

| H1299 | This compound | 20 | - | Downregulation of Survivin |

| H1299 | This compound + TRAIL | 20 | 20 | Synergistic activation of Caspase-8 and Caspase-3; Strong downregulation of Survivin |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Sensitizing Lung Cancer Cells to TRAIL

Caption: this compound enhances TRAIL-induced apoptosis by downregulating survivin.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effects on lung cancer cells.

Experimental Protocols

Cell Culture

-

Cell Lines: Human non-small cell lung cancer cell lines H1299 and A549.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology described in the research on this compound.

-

Cell Seeding: Seed H1299 or A549 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Treatment:

-

Prepare serial dilutions of this compound (e.g., 1, 5, 10, 20, 30 µM) in culture medium.

-

Prepare a solution of TRAIL at a final concentration of 20 ng/mL.

-

Aspirate the old medium from the wells and add 100 µL of the treatment solutions (this compound alone, TRAIL alone, or a combination of both). Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plates for 8 hours at 37°C and 5% CO2.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C until a visible color change occurs.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding: Seed H1299 or A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well.

-

Incubation: Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat cells with this compound (e.g., 20 µM) and/or TRAIL (e.g., 20 ng/mL) for 8 hours.

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Western Blot Analysis

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Survivin, cleaved Caspase-3, cleaved Caspase-8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the image using a chemiluminescence imaging system.

-

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis (General Protocol)

While specific data for this compound's effect on the cell cycle in lung cancer is not available, the following is a general protocol for assessing cell cycle distribution.

-

Cell Seeding and Treatment: Seed and treat H1299 or A549 cells in 6-well plates.

-

Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Analysis:

-

Analyze the samples by flow cytometry.

-

Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

-

Quantify the percentage of cells in each phase using cell cycle analysis software.

-

Nemadipine-A: A Novel Tool for Embryo Implantation Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nemadipine-A has been identified as a potent suppressor of embryo implantation, offering a valuable pharmacological tool for studying the molecular mechanisms of uterine receptivity and for the potential development of non-hormonal contraceptives.[1][2] As an L-type calcium channel (LTCC) antagonist, this compound disrupts the necessary calcium signaling cascade required for successful embryo attachment to the endometrial lining.[1][3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in-vitro and in-vivo embryo implantation studies.

Mechanism of Action

This compound functions by binding to the alpha-1 subunit of the L-type calcium channel, effectively blocking the influx of calcium ions into endometrial cells.[1][3] This disruption of calcium homeostasis interferes with downstream signaling pathways crucial for establishing endometrial receptivity. Specifically, treatment with this compound has been shown to significantly downregulate the expression of key endometrial receptivity markers, including Integrin αV (ITGAV) and Mucin 1 (MUC1).[1] The reduction in these markers is believed to be a primary contributor to the observed suppression of embryo implantation.[1]

Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on embryo implantation and endometrial receptivity marker expression based on in-vivo mouse studies.

Table 1: Effect of this compound on Embryo Implantation in Mice

| Treatment Group | Dosage | Number of Implantation Sites (Median) | Statistical Significance (p-value) |

| Control (DMSO) | - | 7 | - |

| This compound | 10 µg/kg | 6 | > 0.05 (not significant) |

| This compound | 100 µg/kg | 2 | < 0.05 |

| PRI-724 (Positive Control) | 500 µg/kg | 1 | < 0.01 |

Data adapted from Chen et al., 2022.[1]

Table 2: Effect of this compound on Endometrial Receptivity Marker Expression in Mice

| Gene | Treatment (100 µg/kg this compound) | Fold Change vs. Control (Mean ± SD) | Statistical Significance (p-value) |

| ITGAV | This compound | ~0.4 ± 0.1 | < 0.05 |

| MUC1 | This compound | ~0.5 ± 0.2 | < 0.05 |

| CTNNB1 | This compound | No significant change | > 0.05 |

Data adapted from Chen et al., 2022.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the successful application of this compound in suppressing embryo implantation.

In-Vitro Spheroid Attachment Assay

This assay evaluates the effect of this compound on the attachment of trophoblastic spheroids (as a blastocyst surrogate) to endometrial epithelial cells.

Materials:

-

Endometrial epithelial cell lines (e.g., Ishikawa, RL95-2)

-

Trophoblastic cell line (e.g., BeWo)

-

AggreWell plates for spheroid formation

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture endometrial epithelial cells to form a confluent monolayer in a multi-well plate.

-

Spheroid Generation: Generate uniformly sized trophoblastic spheroids using AggreWell plates according to the manufacturer's instructions.

-

This compound Treatment: Prepare working solutions of this compound in cell culture medium. A final concentration of 10 µM has been shown to be effective.[1]

-

Pre-treat the confluent endometrial cell monolayer with the this compound solution or a vehicle control for a specified period (e.g., 24 hours).

-

Co-culture: After pre-treatment, wash the endometrial cell monolayer with PBS to remove any remaining compound. Add the trophoblastic spheroids to each well.

-

Attachment Assessment: Incubate the co-culture for a designated time to allow for spheroid attachment.

-

Gently wash the wells to remove unattached spheroids.

-

Quantification: Count the number of attached spheroids in each well under a microscope. The attachment rate can be calculated as a percentage of the total spheroids added.

In-Vivo Mouse Implantation Assay

This protocol details the in-vivo administration of this compound in a mouse model to study its effects on embryo implantation.

Materials:

-

Pregnant female mice (e.g., ICR strain) at 1.5 days post-coitum (dpc)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Transcervical injection apparatus

-

Chicago Blue dye

-

Surgical tools for tissue harvesting

Procedure:

-

Animal Model: Use timed-mated female mice. The day a vaginal plug is observed is designated as 0.5 dpc.

-

Drug Preparation: Prepare this compound at the desired concentrations (e.g., 10 µg/kg and 100 µg/kg) in a suitable vehicle.

-

Transcervical Administration: At 1.5 dpc, administer this compound or the vehicle control via transcervical injection into the uterine horns.[1] This timing minimizes direct effects on the pre-implantation embryo.[1][3]

-

Analysis of Endometrial Receptivity Markers:

-

At 2.5 dpc, euthanize a cohort of the mice.

-

Harvest the uterine horns and isolate the endometrial tissue.

-

Perform RNA extraction followed by quantitative real-time PCR (qRT-PCR) to analyze the expression levels of Itgav, Muc1, and other relevant markers.

-

-

Analysis of Implantation Sites:

-

At 5.5 dpc, euthanize the remaining cohort of mice.

-

Inject Chicago Blue dye via the tail vein to visualize the implantation sites.

-

Harvest the uteri and count the number of distinct blue implantation sites.

-

Conclusion

This compound is a specific and effective antagonist of L-type calcium channels that serves as a powerful research tool for investigating the complex processes of embryo implantation. The protocols outlined above provide a framework for utilizing this compound in both in-vitro and in-vivo settings to further elucidate the role of calcium signaling in uterine receptivity and to explore its potential as a non-hormonal contraceptive agent.

References

Application Notes and Protocols for Investigating TRAIL Resistance with Nemadipine-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.[1] However, a significant challenge in the clinical application of TRAIL-based therapies is the high prevalence of TRAIL resistance in primary tumors, estimated to be over 85%.[1][2] Overcoming this resistance is a critical area of cancer research. Nemadipine-A, a cell-permeable L-type calcium channel inhibitor, has emerged as a potent sensitizer of TRAIL-resistant cancer cells to TRAIL-induced apoptosis.[1][2] These application notes provide detailed protocols and data for utilizing this compound to investigate and overcome TRAIL resistance in cancer cell lines.

The primary mechanism by which this compound sensitizes cancer cells to TRAIL is through the downregulation of survivin, a key member of the inhibitor of apoptosis protein (IAP) family.[1] This leads to the activation of the caspase cascade and subsequent apoptotic cell death.[1] The combination of this compound and TRAIL has been shown to synergistically induce apoptosis in TRAIL-resistant lung cancer cell lines such as H1299 and A549.

Data Presentation

The following tables summarize the quantitative data from studies investigating the synergistic effect of this compound and TRAIL on TRAIL-resistant cancer cells.

Table 1: Effect of this compound and TRAIL Co-Treatment on Cell Viability

| Cell Line | Treatment | Concentration | Incubation Time (hours) | Cell Viability (%) |

| H1299 | Control | - | 8 | 100 |

| TRAIL | 20 ng/mL | 8 | ~95 | |

| This compound | 10 µM | 8 | ~90 | |

| This compound + TRAIL | 10 µM + 20 ng/mL | 8 | ~60 | |

| This compound | 20 µM | 8 | ~85 | |

| This compound + TRAIL | 20 µM + 20 ng/mL | 8 | ~45 | |

| This compound | 30 µM | 8 | ~80 | |

| This compound + TRAIL | 30 µM + 20 ng/mL | 8 | ~30 | |

| A549 | Control | - | 8 | 100 |

| TRAIL | 20 ng/mL | 8 | ~98 | |

| This compound | 20 µM | 8 | ~95 | |

| This compound + TRAIL | 20 µM + 20 ng/mL | 8 | ~70 |

Data are representative and compiled from published studies. Actual results may vary.

Table 2: Quantification of Apoptosis and Protein Expression

| Cell Line | Treatment | Apoptotic Cells (%) | Cleaved Caspase-3 (Fold Change) | Survivin Expression (Fold Change) |

| H1299 | Control | < 5 | 1.0 | 1.0 |

| TRAIL (20 ng/mL) | ~10 | ~1.5 | ~1.0 | |

| This compound (20 µM) | ~8 | ~1.2 | ~0.4 | |

| This compound + TRAIL | ~40 | ~4.5 | ~0.3 |

Data are representative and compiled from published studies. Fold changes are relative to the control group.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound and TRAIL on the viability of TRAIL-resistant cancer cells.

Materials:

-

TRAIL-resistant cancer cells (e.g., H1299, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

TRAIL (stock solution in sterile PBS)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 10, 20, 30 µM) with or without a fixed concentration of TRAIL (e.g., 20 ng/mL).

-

Include wells for control (no treatment), TRAIL alone, and this compound alone.

-

Incubate the plate for the desired time period (e.g., 8 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Western Blot Analysis for Survivin and Cleaved Caspase-3

This protocol is for detecting changes in the expression of survivin and the activation of caspase-3.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-survivin, anti-cleaved caspase-3, anti-actin or -GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells after treatment and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

Visualizations

Caption: this compound enhances TRAIL-induced apoptosis by downregulating survivin.

References

Troubleshooting & Optimization

Nemadipine-A Technical Support Center: Troubleshooting Solubility and Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability challenges associated with Nemadipine-A. The following information is designed to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable dihydropyridine derivative that acts as a specific inhibitor of the L-type voltage-gated calcium channels (CaV1). By blocking these channels, this compound prevents the influx of calcium ions into cells, thereby modulating various calcium-dependent signaling pathways.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound has poor aqueous solubility. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For most cell culture applications, a final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My this compound solution appears to be degrading. What are the common stability issues?

This compound, like other dihydropyridine compounds, is known to be sensitive to light.[1][2][3][4] Exposure to light, particularly UV radiation, can lead to the oxidation of the dihydropyridine ring to its pyridine analog, resulting in a loss of pharmacological activity.[1][2] It is crucial to protect this compound solutions from light at all stages of handling and storage.

Q4: How should I store my this compound stock solution?

For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C in light-protected vials. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

Possible Causes:

-

Poor Aqueous Solubility: this compound is inherently hydrophobic and will precipitate when diluted into aqueous solutions beyond its solubility limit.

-

Solvent Carryover: High concentrations of DMSO from the stock solution can cause the compound to "crash out" when diluted into an aqueous medium.

-

Temperature Effects: Changes in temperature can affect the solubility of the compound.[5][6]

-

Media Components: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[5][7]

Solutions:

-

Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible while maintaining the solubility of this compound. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[8][9]

-

Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock solution in DMSO before the final dilution into your aqueous buffer or media. This helps to avoid a large solvent shock.[10]

-

Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound solution can sometimes help to improve solubility.

-

Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the aqueous medium to facilitate dispersion.

Issue 2: Inconsistent or Lack of Biological Activity

Possible Causes:

-

Degradation due to Light Exposure: As a dihydropyridine, this compound is susceptible to photodegradation, which inactivates the compound.[1][2][11][12]

-

Precipitation: If the compound has precipitated out of solution, the effective concentration will be lower than intended.

-

Incorrect Storage: Improper storage of stock solutions can lead to degradation over time.

Solutions:

-

Protect from Light: Work with this compound solutions in a darkened environment or use amber-colored tubes and plates. Minimize exposure to ambient light during all experimental steps.

-

Visual Inspection for Precipitation: Before use, visually inspect the diluted this compound solution for any signs of precipitation. If precipitation is observed, the solution should be remade.

-

Freshly Prepare Working Solutions: Prepare working dilutions of this compound fresh from a frozen stock solution for each experiment to ensure potency.

-

Proper Storage: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Data Presentation

Table 1: Solubility of Nimodipine (a this compound Analog) in Various Solvents

Disclaimer: The following data is for Nimodipine, a structurally similar dihydropyridine calcium channel blocker, and should be used as a guideline for this compound. Actual solubility may vary.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~30 |

| Dimethylformamide (DMF) | ~30 |

| Ethanol | ~3 |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 |

Table 2: Stability of Dihydropyridines under Different Conditions

| Condition | Stability Concern | Recommendation |

| Light | High | Protect from light at all times. Use amber vials and minimize exposure during experiments.[1][2][3][4] |

| pH | Moderate | Avoid highly acidic or alkaline conditions. Prepare solutions in neutral buffers. |

| Temperature | Low to Moderate | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Oxidation | Moderate | The dihydropyridine ring is susceptible to oxidation.[1][2] Prepare fresh solutions and avoid long-term storage of diluted aqueous solutions. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials: this compound powder, sterile DMSO, sterile, light-protecting microcentrifuge tubes.

-

Procedure: a. Under sterile conditions and in a subdued light environment, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be required. d. Aliquot the stock solution into single-use, light-protecting tubes. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Dosing Cells in Culture with this compound

-

Materials: this compound stock solution (in DMSO), pre-warmed cell culture medium, sterile tubes.

-

Procedure: a. In a subdued light environment, thaw an aliquot of the this compound stock solution. b. Perform serial dilutions of the stock solution in sterile DMSO if a range of concentrations is required. c. Prepare the final working solution by diluting the appropriate DMSO stock into pre-warmed cell culture medium. The final DMSO concentration should not exceed the tolerance level of the cell line (typically <0.5%). d. Mix the final working solution thoroughly by gentle inversion or vortexing. e. Remove the old medium from the cells and add the freshly prepared medium containing this compound. f. Incubate the cells for the desired period, ensuring the culture vessel is protected from light (e.g., by wrapping in aluminum foil or using an incubator with the light turned off).

Mandatory Visualizations

Caption: L-type calcium channel signaling pathway inhibited by this compound.

Caption: Experimental workflow for using this compound in cell-based assays.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]

- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. adl.usm.my [adl.usm.my]

- 7. cellculturedish.com [cellculturedish.com]

- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Nemadipine-A Concentration for Cell Viability Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nemadipine-A for cell viability assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable L-type calcium channel blocker.[1][2] Its primary mechanism of action is the specific inhibition of the EGL-19 L-type Ca2+ channel, which restricts the influx of calcium ions into the cell.[1][3]

2. What is a typical starting concentration range for this compound in a cell viability assay?

The optimal concentration of this compound is cell-type dependent. For initial experiments, a broad range of concentrations is recommended to determine the IC50 value. Based on published studies, a starting range of 5 µM to 30 µM is often used.[1][3] For instance, in H1299 lung cancer cells, concentrations between 5 µM and 30 µM have been shown to increase cytotoxicity in a dose-dependent manner when co-administered with TRAIL.[1][3]

3. How should I prepare and store a stock solution of this compound?

This compound has poor solubility in water.[2] It is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[2]

-

Solubility: this compound is soluble in DMSO at up to 20 mg/mL (47.69 mM); gentle warming and sonication may be required to fully dissolve the compound.[3]

-